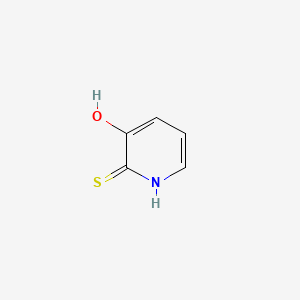![molecular formula C17H19ClN2S2 B1223359 1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea](/img/structure/B1223359.png)
1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea typically involves the reaction of 4-chlorophenylthiol with 2,4-dimethylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles like alkyl halides, solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives with different substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of 1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition. Additionally, the compound may interfere with cellular pathways, affecting cell proliferation and survival.
相似化合物的比较
- 1-[2-[(4-Bromophenyl)thio]ethyl]-3-(2,4-dimethylphenyl)thiourea
- 1-[2-[(4-Methylphenyl)thio]ethyl]-3-(2,4-dimethylphenyl)thiourea
Comparison: 1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs with different substituents. For example, the 4-chlorophenyl group may enhance the compound’s binding affinity to specific molecular targets, leading to improved biological activity.
属性
分子式 |
C17H19ClN2S2 |
|---|---|
分子量 |
350.9 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C17H19ClN2S2/c1-12-3-8-16(13(2)11-12)20-17(21)19-9-10-22-15-6-4-14(18)5-7-15/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
InChI 键 |
ODTZZGNKAXMTLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[[3-[(3-Nitrophenyl)sulfamoyl]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1223276.png)
![METHYL 4-[2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B1223277.png)
![[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B1223278.png)
![4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B1223279.png)
![N2-[5-(3-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1223283.png)



![2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid](/img/structure/B1223289.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-fluorophenyl)sulfonylethylthio]-1H-1,2,4-triazol-5-one](/img/structure/B1223290.png)

![N'-[2-(1-naphthalenyloxy)-1-oxoethyl]-2-oxolanecarbohydrazide](/img/structure/B1223294.png)

![2-[2-OXO-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B1223300.png)
